Cas no 828288-98-8 (Asp-AMS)

Asp-AMS structure
Asp-AMS structure
Product Name:Asp-AMS
CAS-nummer:828288-98-8
MF:C14H19N7O9S
MW:461.407160997391
CID:4659706
PubChem ID:11190411
Update Time:2024-10-27

Asp-AMS Chemische en fysische eigenschappen

Naam en identificatie

    • Asp-AMS
    • 5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine
    • (3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylamino]-4-oxobutanoic acid
    • 5'-O-[N-(L-Aspartyl)sulfamoyl]adenosine
    • AspSA
    • DSZ
    • BDBM50339907
    • 5'-O-(L-Asp-Aminosulfonyl)adenosine
    • 5''-O-(L-alpha-aspartylsulfamoyl)adenosine
    • J3.622.578E
    • Q27459732
    • ((S)-2-amino-3-carboxypropanoyl)(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxysulfo
    • Adenosine, 5′-[[(2S)-2-amino-3-carboxy-1-oxopropyl]sulfamate] (9CI)
    • (S)-3-amino-4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxysulfonylamino)-4-oxobutanoic acid
    • CHEMBL1163057
    • DA-61265
    • CS-0067151
    • ((S)-2-amino-3-carboxypropanoyl)(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxysulfonyl)amide
    • HY-112860
    • AKOS040732477
    • G16481
    • PD102072
    • 828288-98-8
    • Inchi: 1S/C14H19N7O9S/c15-5(1-7(22)23)13(26)20-31(27,28)29-2-6-9(24)10(25)14(30-6)21-4-19-8-11(16)17-3-18-12(8)21/h3-6,9-10,14,24-25H,1-2,15H2,(H,20,26)(H,22,23)(H2,16,17,18)/t5-,6+,9+,10+,14+/m0/s1
    • InChI-sleutel: KMRBRMHHDAUXAY-UFIIOMENSA-N
    • LACHT: S(NC([C@H](CC(=O)O)N)=O)(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Berekende eigenschappen

  • Exacte massa: 461.09649638g/mol
  • Monoisotopische massa: 461.09649638g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 8
  • Complexiteit: 781
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -6.5
  • Topologisch pooloppervlak: 264

Asp-AMS Beveiligingsinformatie

  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Asp-AMS Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-112860-5mg
Asp-AMS
828288-98-8 98.67%
5mg
¥4500 2025-04-15
MedChemExpress
HY-112860-10mg
Asp-AMS
828288-98-8 98.67%
10mg
¥7000 2024-04-17
MedChemExpress
HY-112860-25mg
Asp-AMS
828288-98-8 98.41%
25mg
¥14000 2023-08-31
DC Chemicals
DC12360-100 mg
Asp-AMS
828288-98-8 >98%
100mg
$1200.0 2022-03-01
DC Chemicals
DC12360-250 mg
Asp-AMS
828288-98-8 >98%
250mg
$2400.0 2022-03-01
DC Chemicals
DC12360-1 g
Asp-AMS
828288-98-8 >98%
1g
$4800.0 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A877193-5mg
Asp-AMS
828288-98-8 ≥98%
5mg
¥6,270.00 2022-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A877193-10mg
Asp-AMS
828288-98-8 ≥98%
10mg
¥9,690.00 2022-09-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47106-5mg
Asp-AMS
828288-98-8 98%
5mg
¥4903.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47106-10mg
Asp-AMS
828288-98-8 98%
10mg
¥7578.00 2023-09-08

Asp-AMS Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  4 h, 0 °C → rt
1.2 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran ;  4 h, rt
Referentie
Characterization of peptide chain length and constituency requirements for YejABEF-mediated uptake of microcin C analogs
Vondenhoff, Gaston H. M.; et al, Journal of Bacteriology, 2011, 193(14), 3618-3623

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Water ;  4 h, 0 °C → rt
1.2 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran ;  16 h, rt
Referentie
N-alkylated aminoacyl sulfamoyladenosines as potential inhibitors of aminoacylation reactions and Microcin C analogues containing -amino acids
Vondenhoff, Gaston H.; et al, PLoS One, 2013, 8(11),

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  6 h, rt
2.1 Reagents: Trifluoroacetic acid ,  Water ;  4 h, 0 °C → rt
2.2 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran ;  16 h, rt
Referentie
N-alkylated aminoacyl sulfamoyladenosines as potential inhibitors of aminoacylation reactions and Microcin C analogues containing -amino acids
Vondenhoff, Gaston H.; et al, PLoS One, 2013, 8(11),

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  5 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  4 h, 0 °C → rt
2.2 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran ;  4 h, rt
Referentie
Characterization of peptide chain length and constituency requirements for YejABEF-mediated uptake of microcin C analogs
Vondenhoff, Gaston H. M.; et al, Journal of Bacteriology, 2011, 193(14), 3618-3623

Asp-AMS Raw materials

Asp-AMS Preparation Products

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